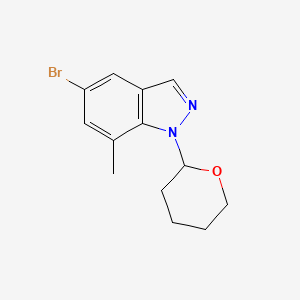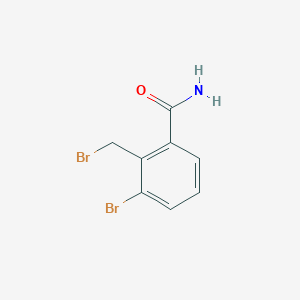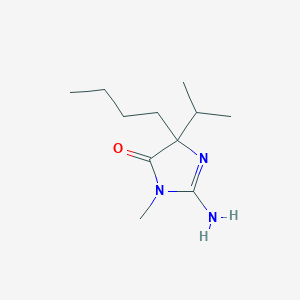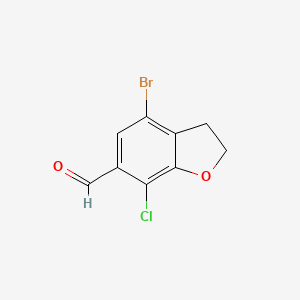
4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde is an organic compound with the molecular formula C9H6BrClO2 It is a derivative of benzofuran, characterized by the presence of bromine and chlorine atoms on the benzene ring, and an aldehyde group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzofuran precursor, followed by the introduction of the aldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzofuran derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde exerts its effects depends on its interaction with molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran
- 4-Bromo-7-chloro-2,3-dihydrobenzofuran
- 4-Bromo-7-chloro-6-methyl-2,3-dihydrobenzofuran
Uniqueness
4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde is unique due to the presence of both bromine and chlorine atoms, as well as the aldehyde functional group. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H6BrClO2 |
|---|---|
Poids moléculaire |
261.50 g/mol |
Nom IUPAC |
4-bromo-7-chloro-2,3-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C9H6BrClO2/c10-7-3-5(4-12)8(11)9-6(7)1-2-13-9/h3-4H,1-2H2 |
Clé InChI |
KXWPVVVURAJTHM-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C(=CC(=C21)Br)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


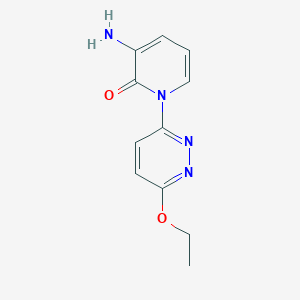
![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)

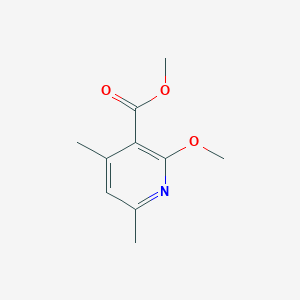
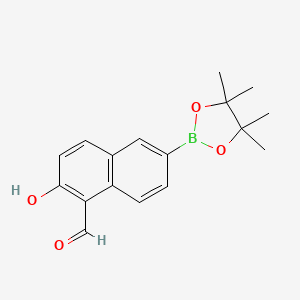
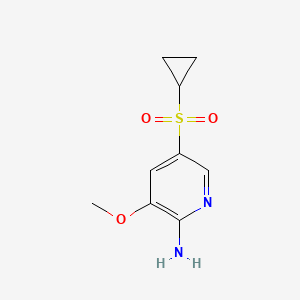
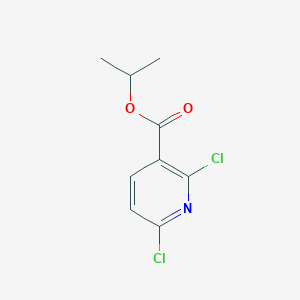


![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)

